Product packaging for 6-bromo-2-methoxypyridine-3-sulfonamide(Cat. No.:CAS No. 2680531-16-0)

6-bromo-2-methoxypyridine-3-sulfonamide

Cat. No.: B6192519
CAS No.: 2680531-16-0
M. Wt: 267.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-2-methoxypyridine-3-sulfonamide is a brominated and sulfonylated pyridine derivative offered as a key chemical intermediate for research and development. The compound features a sulfonamide functional group, a moiety that is the basis for a major class of drugs known for a wide spectrum of pharmacological activities . Sulfonamides, in general, are known to act as inhibitors of enzymes like dihydropteroate synthetase and carbonic anhydrase, which enables their use in antibacterial, diuretic, and anti-glaucoma applications, among others . The presence of both the bromo and methoxy substituents on the pyridine ring makes this molecule a versatile precursor for further synthetic modification via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. As such, it is primarily valued as a building block in medicinal chemistry for the synthesis of more complex molecules, particularly in the exploration of new sulfonamide-based therapeutics . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

2680531-16-0

Molecular Formula

C6H7BrN2O3S

Molecular Weight

267.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 2 Methoxypyridine 3 Sulfonamide and Analogues

Introduction of Halogen and Methoxy (B1213986) Groups

The precise placement of halogen and methoxy substituents on the pyridine (B92270) core is fundamental to the synthesis. This requires regioselective control over halogenation and methoxylation reactions.

Halogenating pyridine rings can be challenging due to the electron-deficient nature of the heterocycle. nih.gov Electrophilic aromatic substitution (EAS) reactions on pyridines often necessitate harsh conditions, such as strong acids and high temperatures, and may result in mixtures of regioisomers. nih.govnih.gov For instance, direct halogenation tends to favor the 3-position, but can still lead to a lack of selectivity. nih.gov

To overcome these limitations, various strategies have been developed:

Pyridine N-oxides: Using pyridine N-oxides can facilitate halogenation at the 2-position. nih.govyoutube.com

Metalation-Trapping Sequences: Directed metalation, often guided by existing functional groups, followed by trapping with a halogen source is a common approach for achieving regioselectivity, particularly at the 4-position. nih.govnih.gov

Designed Phosphine (B1218219) Reagents: A two-step method involving the installation of a heterocyclic phosphine at the 4-position of the pyridine to form a phosphonium (B103445) salt, which is then displaced by a halide nucleophile, provides a general strategy for 4-selective halogenation. nih.govacs.orgchemrxiv.org

Zincke Imine Intermediates: A reliable method for 3-selective halogenation involves the ring-opening of the pyridine to an acyclic Zincke imine intermediate, which can be regioselectively halogenated under mild conditions before ring closure. nih.govthieme-connect.com

Table 1: Comparison of Pyridine Halogenation Techniques

TechniquePosition SelectivityConditionsKey Features
Electrophilic Aromatic SubstitutionPrimarily 3-positionHarsh (strong acids, high temp)Limited scope, potential for regioisomeric mixtures. nih.govnih.gov
Pyridine N-Oxides2-positionVariesFacilitates attack at the 2-position. nih.gov
Metalation-TrappingDirected by functional groupsOften requires strong basesGood for accessing specific positions like C4. nih.govnih.gov
Designed Phosphine Reagents4-positionTwo-step, mild displacementEffective for late-stage halogenation. nih.govacs.orgchemrxiv.org
Zincke Imine Intermediates3-positionMildReliable for 3-selective functionalization. nih.govthieme-connect.com

The introduction of a methoxy group onto a pyridine ring is a crucial step in the synthesis of 6-bromo-2-methoxypyridine-3-sulfonamide and its analogues. This transformation is often achieved through nucleophilic substitution of a suitable leaving group, such as a halogen, with a methoxide (B1231860) source.

For example, the synthesis of 2-bromo-3-methoxypyridine (B21398) can be accomplished by treating 2-bromo-3-pyridinol with methyl iodide in the presence of a base like potassium hydroxide. prepchem.com Similarly, 2-amino-6-methoxy-3-nitropyridine (B1334430) can be prepared by the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) using sodium methoxide in methanol. google.com

The methoxy group can also serve as a directing group in subsequent reactions. For instance, the methoxy group in 4-methoxypyridine (B45360) directs lithiation to the C-3 position. arkat-usa.orgresearchgate.net Furthermore, the methoxy group can act as a masked pyridone, which can be unveiled at a later synthetic stage. nih.gov This strategy is particularly useful as the methoxy group reduces the basicity of the pyridine nitrogen, which can simplify purification processes. nih.gov

Advanced Coupling and Transformation Reactions

With the halogen and methoxy groups in place, advanced carbon-carbon and carbon-heteroatom bond-forming reactions are employed to construct the final sulfonamide structure and introduce further diversity.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds in the synthesis of complex organic molecules, including pyridine derivatives. nih.gov

The Suzuki-Miyaura coupling reaction is widely used for creating biaryl compounds due to its tolerance of a wide range of functional groups and generally good yields. nih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govrsc.org For instance, novel pyridine derivatives have been synthesized in moderate to good yields via the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids using a Pd(PPh₃)₄ catalyst. nih.gov Despite its utility, the Suzuki-Miyaura reaction can be challenging with certain nitrogen-containing heterocycles, particularly with pyridine-2-boronates, which can be unstable and exhibit low reactivity. sigmaaldrich.comrsc.org To address this, pyridine-2-sulfinates have been developed as effective replacements for boronates in palladium-catalyzed cross-coupling reactions. sigmaaldrich.comrsc.org

The Negishi coupling reaction offers another versatile method for C-C bond formation, coupling organozinc compounds with organic halides or triflates, typically using a palladium or nickel catalyst. researchgate.netwikipedia.org This reaction is noted for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Negishi coupling has been successfully used to prepare various bipyridine and terpyridine derivatives. orgsyn.org The organozinc reagents can be prepared through transmetalation from organolithium or Grignard reagents, or by direct insertion of zinc into an organic halide. orgsyn.org

Table 2: Comparison of Suzuki and Negishi Coupling Reactions for Pyridine Functionalization

ReactionNucleophileElectrophileCatalystKey Advantages
Suzuki-Miyaura Organoboron compoundsOrganic halides/triflatesPalladiumHigh functional group tolerance, commercially available reagents. nih.gov
Negishi Organozinc compoundsOrganic halides/triflatesPalladium or NickelCouples various carbon hybridizations, useful for complex intermediates. researchgate.netwikipedia.org

Halogen-metal exchange is a powerful technique for generating organometallic intermediates from halogenated pyridines, which can then be reacted with various electrophiles. arkat-usa.orgresearchgate.net This method is particularly useful for introducing functional groups at specific positions on the pyridine ring.

The choice of organometallic reagent and reaction conditions is crucial for achieving the desired regioselectivity. For example, treating a halo-substituted alkoxypyridine with n-butyllithium can lead to regioselective lithium-halogen exchange. arkat-usa.org Similarly, bromine-magnesium exchange can be achieved using reagents like isopropylmagnesium chloride. dur.ac.uk

These exchange reactions can be highly regioselective. For instance, in 2,5-dibromo-4-methoxypyridine, treatment with n-BuLi can selectively exchange the bromine at the 2-position. arkat-usa.orgresearchgate.net The resulting lithiated or magnesiated pyridine intermediates are versatile and can react with a wide array of electrophiles to introduce diverse functionalities.

A variety of MCRs have been developed for pyridine synthesis, often involving the condensation of simple, readily available starting materials. acs.orgtandfonline.com For example, substituted pyridines can be synthesized in a one-pot reaction from 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base. rsc.orgrsc.orgresearchgate.net These reactions can form multiple new bonds in a highly chemo- and regioselective manner. rsc.orgrsc.org

The conditions for these reactions are often mild, and they can tolerate a broad range of substrates, making them a valuable tool for generating libraries of functionalized pyridine derivatives. rsc.orgresearchgate.net

Stereoselective Synthesis and Enantiomeric Resolution

The synthesis of specific stereoisomers of pyridine derivatives is crucial when these compounds are intended for biological applications, as different enantiomers can exhibit varied pharmacological activities. While literature specifically detailing the stereoselective synthesis of this compound is not abundant, methodologies applied to structurally related compounds offer significant insights into potential synthetic routes.

Chiral resolution is a key technique for separating enantiomers. An example of this can be seen in the synthesis of related heterocyclic compounds like tetrahydropyrazolopyridinones. In one study, a racemic mixture was successfully separated to yield the individual enantiomers. This process of chiral resolution led to a significant increase in potency for one of the enantiomers against its biological target, LIMK1. acs.org The absolute configuration of the more potent R-enantiomer was confirmed through X-ray crystallography, highlighting the importance of obtaining enantiomerically pure compounds. acs.org Such techniques, including preparative chiral chromatography, are directly applicable to the resolution of chiral analogues of this compound.

Should a synthetic route to an analogue of this compound result in a racemic mixture, these established resolution methods would be critical for isolating the desired stereoisomer.

Optimization of Reaction Conditions and Yields

The efficiency of synthetic routes is heavily dependent on the optimization of reaction conditions. For pyridine sulfonamides and their precursors, the Suzuki-Miyaura cross-coupling reaction is a common and powerful method for forming key carbon-carbon bonds. The yield and success of this reaction are highly sensitive to the choice of catalyst, base, and solvent system.

In the synthesis of various pyridine derivatives, palladium catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently employed. nih.gov The choice of base is also critical, with inorganic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) often being used. nih.govmdpi.com The solvent system plays a pivotal role; for instance, a mixture of 1,4-dioxane (B91453) and water is commonly used for Suzuki coupling reactions involving bromo-pyridines. nih.govmdpi.com It has been noted that protecting reactive functional groups, such as primary amines, can be beneficial as labile protons can negatively impact the efficiency of the Suzuki coupling. nih.gov For example, converting a primary amine to an acetamide (B32628) has been shown to be an effective strategy. nih.gov

Further studies on the optimization of Suzuki reactions for ortho-substituted bromo-anilines, which are structurally related to the precursors of the target compound, have shown that changing the solvent to 2-methyltetrahydrofuran (B130290) (2-MeTHF) can lead to a significant increase in yield, in some cases reaching up to 95%. nih.gov

The following tables summarize findings from various studies on the optimization of reaction conditions for the synthesis of related pyridine and aniline (B41778) derivatives, which can inform the synthetic strategy for this compound.

Table 1: Optimization of Suzuki Coupling Conditions for Pyridine Derivatives nih.govmdpi.com

Catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95Good
Pd(PPh₃)₄ (5)Cs₂CO₃TolueneReflux70-80
Pd(PPh₃)₄ (5)K₃PO₄TolueneRefluxModerate
Pd(PPh₃)₄ (5)K₃PO₄DMFRefluxLow (20)

Table 2: Effect of Solvent on Suzuki Coupling Yield of an ortho-Bromoaniline nih.gov

CatalystBaseSolventYield (%)
CataCXium A palladacycleK₃PO₄Dioxane64
CataCXium A palladacycleK₃PO₄Toluene75
CataCXium A palladacycleK₃PO₄2-MeTHF95

Moreover, alternative "green chemistry" approaches have been developed for the synthesis of sulfonamide conjugates. One such method utilizes a sodium carbonate-based water solution as the reaction medium, which offers several advantages including high selectivity, significantly improved yields (≥95%), the elimination of organic solvents, and simpler product isolation. nih.gov

These findings underscore the importance of systematic screening of reaction parameters to develop efficient, high-yield, and environmentally conscious synthetic methods for this compound and its analogues.

Chemical Reactivity and Transformations of 6 Bromo 2 Methoxypyridine 3 Sulfonamide Derivatives

Substitution Reactions on the Pyridine (B92270) Ring and Side Chains

The pyridine ring of 6-bromo-2-methoxypyridine-3-sulfonamide is susceptible to substitution reactions, influenced by the electronic properties of its substituents. The bromine atom at the 6-position and the methoxy (B1213986) group at the 2-position play crucial roles in directing incoming reagents.

Nucleophilic substitution reactions can occur where the bromine atom is displaced by various nucleophiles. For instance, in related 2-bromopyridine (B144113) systems, the bromine can be substituted by amines, thiols, or alkoxides. The electron-donating methoxy group can influence the reactivity of the pyridine ring, potentially facilitating or hindering substitution depending on the reaction conditions and the nature of the nucleophile.

Furthermore, the pyridine nitrogen can be targeted. The Chichibabin reaction, a well-known nucleophilic substitution on the pyridine ring, typically results in amination at the 2- or 6-positions. abertay.ac.uk While the existing methoxy and bromo groups on the target molecule would influence the outcome, this highlights the potential for direct C-H amination on the pyridine core.

The sulfonamide group itself can also be a site for substitution. The hydrogen atoms on the sulfonamide nitrogen can be replaced, allowing for the introduction of various functional groups. This is a common strategy in drug discovery to modulate the compound's physicochemical properties.

Oxidation and Reduction Pathways of Sulfonamide Groups

The sulfonamide group in this compound is generally stable to oxidation. However, the pyridine ring itself can be oxidized to form a pyridine N-oxide. This transformation can alter the electronic properties of the ring, making it more susceptible to certain types of reactions. Pyridine N-oxides are often used as intermediates in the synthesis of more complex pyridine derivatives. abertay.ac.uk

Reduction of the pyridine ring is also a possible transformation. Catalytic hydrogenation or treatment with reducing agents like sodium in ethanol (B145695) can reduce the pyridine to a piperidine (B6355638) ring. uoanbar.edu.iq This would result in a significant change in the molecule's three-dimensional structure and basicity.

It is important to note that the bromo substituent can also be a site for reduction. Catalytic hydrogenation or other reductive methods can lead to the removal of the bromine atom, yielding the corresponding 2-methoxypyridine-3-sulfonamide.

Metalation and Directed Lithiation Studies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org In the context of this compound, both the methoxy and sulfonamide groups can act as directing metalation groups (DMGs). wikipedia.org A DMG interacts with an organolithium reagent, directing the deprotonation to the adjacent ortho position. wikipedia.org

The methoxy group is a well-established DMG. wikipedia.org In a related system, 4-methoxypyridine (B45360), lithiation occurs at the C-3 position. arkat-usa.orgresearchgate.net Similarly, the sulfonamide group can also direct lithiation. The relative directing ability of these two groups would determine the site of metalation on the this compound ring. Competition experiments between different DMGs have been used to establish a hierarchy of their directing ability. uwindsor.ca

Once the pyridine ring is lithiated, the resulting aryllithium species can react with a wide range of electrophiles, allowing for the introduction of new functional groups at a specific position. This method provides a versatile route to a variety of substituted pyridine derivatives. However, the presence of the bromo substituent introduces a potential competing pathway: lithium-halogen exchange. This process, where the organolithium reagent exchanges its lithium atom for the bromine atom, can be faster than directed lithiation for bromoarenes. uwindsor.ca

Table 1: Key Aspects of Directed ortho-Metalation (DoM)

FeatureDescription
Principle An electrophile is directed to the ortho-position of a directing metalation group (DMG) via an aryllithium intermediate. wikipedia.org
Directing Groups The methoxy and sulfonamide groups in the target molecule can act as DMGs. wikipedia.org
Bases Strong bases like alkyllithiums (e.g., n-butyllithium, sec-butyllithium) are typically used. baranlab.org
Solvents Polar aprotic solvents such as THF and diethyl ether are common. uwindsor.ca
Competing Reactions Lithium-halogen exchange is a potential side reaction with bromo-substituted arenes. uwindsor.ca

Cyclization and Heterocycle Annulation Reactions

The functional groups present in this compound and its derivatives can participate in cyclization reactions to form fused heterocyclic systems. For instance, intramolecular reactions between a substituent introduced via metalation and one of the existing functional groups could lead to the formation of new rings.

In a study on related pyrazolopyridinones, a reductive cyclization using a borane (B79455) complex led to the formation of two regioisomeric products. acs.org This highlights the potential for derivatives of this compound to undergo similar cyclization pathways. The specific outcome of such reactions would depend on the nature of the substituents and the reaction conditions.

Annulation, the formation of a new ring onto an existing one, is another possibility. For example, a di-functionalized derivative of the parent compound could be used as a building block for the construction of more complex polycyclic systems.

Late-Stage Functionalization Strategies (e.g., Difluoromethylation)

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing new functional groups into a complex molecule at a late stage of the synthesis. nih.gov This approach allows for the rapid generation of analogs of a lead compound without the need for de novo synthesis. nih.gov

For this compound, LSF could be employed to introduce various groups, including the difluoromethyl (CF2H) group. The introduction of fluorine-containing moieties is a common tactic in medicinal chemistry to improve properties such as metabolic stability and bioavailability. Recent advances have led to the development of methods for the late-stage difluoromethylation of heteroaromatics. rsc.org These methods often involve radical-based processes or metal-catalyzed cross-coupling reactions. rsc.org

Computational methods can be used to predict the regioselectivity of LSF reactions, guiding the choice of reagents and conditions to achieve the desired outcome. nih.gov The application of LSF to this compound could provide access to a wide range of novel derivatives with potentially improved pharmacological profiles.

Spectroscopic and Crystallographic Characterization Techniques for 6 Bromo 2 Methoxypyridine 3 Sulfonamide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 6-bromo-2-methoxypyridine-3-sulfonamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's covalent framework can be constructed. nih.gov

In the ¹H NMR spectrum, each unique proton in the molecule gives rise to a signal with a specific chemical shift (δ), integration value, and splitting pattern (multiplicity). The pyridine (B92270) ring protons are expected to appear in the aromatic region, with their exact shifts influenced by the electronic effects of the bromo, methoxy (B1213986), and sulfonamide substituents. The methoxy group will produce a characteristic singlet, while the sulfonamide (NH₂) protons may appear as a broad singlet, the position of which can be solvent and concentration-dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom produces a distinct signal. The chemical shifts of the pyridine ring carbons are diagnostic of their electronic environment, distinguishing them from the methoxy carbon. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 (pyridine) 7.9 - 8.2 d ~8.0
H-5 (pyridine) 7.4 - 7.6 d ~8.0
OCH₃ 3.9 - 4.1 s -

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (pyridine) 160 - 165
C-6 (pyridine) 140 - 145
C-4 (pyridine) 140 - 143
C-3 (pyridine) 125 - 130
C-5 (pyridine) 115 - 120

Variable-Temperature (VT) NMR is a powerful technique for studying dynamic processes such as conformational changes or the kinetics of intermolecular exchange, like hydrogen bonding. vnu.edu.vn For this compound, VT-NMR could be employed to investigate the rotational barrier around the C-S bond of the sulfonamide group or to study the dynamics of hydrogen bonding between the sulfonamide protons and solvent molecules. nih.govvnu.edu.vn At different temperatures, changes in the chemical shifts or the coalescence of signals can provide quantitative information about the energy barriers of these processes. vnu.edu.vn For instance, the temperature dependence of the sulfonamide proton's chemical shift can be used to probe the strength and nature of hydrogen bonds. roaldhoffmann.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively, providing complementary information to NMR.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The sulfonamide group is particularly IR-active, displaying characteristic stretching vibrations for the N-H bonds (typically two bands in the 3350-3250 cm⁻¹ region for a primary sulfonamide) and strong, distinct asymmetric and symmetric stretching bands for the S=O bonds (around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively). acs.org Other key absorptions include C-O stretching for the methoxy group and various C=C and C=N stretching vibrations from the pyridine ring.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfonamide N-H Symmetric & Asymmetric Stretch 3350 - 3250
Sulfonamide S=O Asymmetric Stretch 1350 - 1300
Sulfonamide S=O Symmetric Stretch 1160 - 1150
Pyridine Ring C=C, C=N Stretch 1600 - 1450

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring is a chromophore that exhibits characteristic π → π* transitions. researchgate.net The absorption maxima (λ_max) for pyridine itself are typically observed around 250-260 nm. researchgate.netsielc.com The presence of substituents like the bromo, methoxy, and sulfonamide groups can cause shifts in these absorption bands (either bathochromic or hypsochromic) and affect their intensity. rsc.org Analysis of the UV-Vis spectrum can confirm the presence of the aromatic system and provide insight into its electronic properties. rsc.org

Mass Spectrometry (MS and HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. mdpi.com For this compound, soft ionization techniques like Electrospray Ionization (ESI) would typically be used to generate the protonated molecule, [M+H]⁺. A key feature in the mass spectrum would be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which results in two prominent peaks in the mass spectrum separated by 2 m/z units (the M⁺ and M+2 peaks), providing clear evidence for the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm). tandfonline.com This precision allows for the determination of the exact elemental composition of the molecule. tandfonline.com By comparing the experimentally measured mass of the [M+H]⁺ ion to the calculated mass for the formula C₇H₁₀BrN₂O₃S⁺, the molecular formula can be unequivocally confirmed, distinguishing it from any other isomers or compounds with the same nominal mass.

Single Crystal X-Ray Diffraction for Solid-State Structure

Single Crystal X-Ray Diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The diffraction pattern produced by the crystal is used to calculate the electron density distribution, which in turn reveals the exact positions of each atom in the crystal lattice. This analysis provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation adopted by this compound in the solid state. researchgate.net

The data from X-ray diffraction also reveals how molecules are arranged in the crystal lattice, a study known as crystal engineering. researchgate.net This packing is governed by a network of non-covalent intermolecular interactions. For sulfonamides, hydrogen bonding is a dominant interaction. nih.govresearchgate.net The primary sulfonamide group (—SO₂NH₂) has two acidic protons (donors) and two electronegative oxygen atoms (acceptors), making it highly effective at forming robust hydrogen bond networks. researchgate.net Common motifs include dimers where the N-H of one molecule bonds to the S=O of a neighboring molecule, forming a characteristic R²₂(8) graph set notation. researchgate.net Additionally, the pyridine nitrogen can act as a hydrogen bond acceptor. roaldhoffmann.comnih.gov

Beyond hydrogen bonding, π-π stacking interactions between the aromatic pyridine rings can also play a significant role in stabilizing the crystal structure. nih.gov Halogen bonding, a directional interaction involving the electrophilic region of the bromine atom, is another possible interaction that could influence the crystal packing. mdpi.com A detailed analysis of these interactions is crucial for understanding the solid-state properties of the material. mdpi.com

An Oak Ridge Thermal-Ellipsoid Plot (ORTEP) is a standard method for visualizing the data from a single-crystal X-ray diffraction experiment. rsc.orgresearchgate.net The ORTEP diagram depicts the molecule with atoms represented as thermal ellipsoids. The size and shape of these ellipsoids indicate the thermal motion of the atoms within the crystal lattice at a certain probability level (commonly 50%). researchgate.net The plot provides a clear, three-dimensional representation of the molecular structure, complete with atom labeling and often includes the depiction of key intermolecular interactions, such as hydrogen bonds, as dashed lines. researchgate.net Generating an ORTEP diagram is a final, illustrative step in the crystallographic characterization of this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. It provides the percentage by weight of each element present in a compound. This data is then compared with the theoretical values calculated from the compound's molecular formula to assess its purity. For this compound, the molecular formula is C₆H₆BrN₂O₃S.

The analysis is typically performed using an elemental analyzer, where a small, precisely weighed amount of the substance is combusted in a stream of oxygen. The resulting gases, such as carbon dioxide, water vapor, and nitrogen gas, are separated and quantified. The amounts of these gases directly correlate to the amounts of carbon, hydrogen, and nitrogen in the original sample. Sulfur content is determined by the quantification of sulfur dioxide, and bromine is often determined by other methods such as titration after combustion.

The theoretical elemental composition of this compound is presented in the table below. Experimental values obtained for a synthesized batch of the compound would be expected to be in close agreement (typically within ±0.4%) with these calculated values, confirming the empirical formula and indicating a high degree of purity.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 6 72.06 25.55
Hydrogen H 1.01 6 6.06 2.15
Bromine Br 79.90 1 79.90 28.33
Nitrogen N 14.01 2 28.02 9.94
Oxygen O 16.00 3 48.00 17.02
Sulfur S 32.07 1 32.07 11.37

| Total | | | | 282.11 | 100.00 |

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.netnih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The resulting three-dimensional Hirshfeld surface provides a rich map of intermolecular contacts.

The surface is colored according to a normalized contact distance (d_norm), which is based on the distances from the surface to the nearest atom interior (d_i) and exterior (d_e) to the surface, and the van der Waals radii of the respective atoms. Red regions on the d_norm map indicate contacts shorter than the sum of the van der Waals radii (close contacts), white regions represent contacts around the van der Waals separation, and blue regions signify contacts longer than the van der Waals radii.

A key feature of Hirshfeld surface analysis is the generation of two-dimensional fingerprint plots. These plots summarize all the intermolecular contacts by plotting d_e against d_i. The appearance of the fingerprint plot provides a visual representation of the types and relative abundance of different interactions. For instance, sharp spikes are characteristic of strong, directional interactions like hydrogen bonds, while more diffuse regions represent weaker van der Waals contacts.

For this compound, the presence of a sulfonamide group, a pyridine ring, a methoxy group, and a bromine atom suggests a variety of potential intermolecular interactions. Based on studies of similar sulfonamide and pyridine-containing crystal structures, the following contacts are expected to be significant in the crystal packing of this compound. nih.govresearchgate.net

Hydrogen Bonds: The sulfonamide group contains N-H donors and O=S=O acceptors, making it a prime candidate for forming strong N-H···O hydrogen bonds. These are often the dominant interactions in the crystal packing of sulfonamides. nih.govresearchgate.net

O···H and N···H Contacts: Besides the strong hydrogen bonds, weaker interactions involving the oxygen atoms of the sulfonamide and methoxy groups, as well as the nitrogen atom of the pyridine ring, with hydrogen atoms are also anticipated.

C-H···π Interactions: The electron-rich pyridine ring can interact with hydrogen atoms from neighboring molecules.

Halogen Bonding: The bromine atom can participate in Br···O or Br···N halogen bonds, which are directional interactions that can play a significant role in crystal engineering.

π-π Stacking: The pyridine rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal structure. nih.gov

Table 2: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Intermolecular Contact Expected Contribution (%) Description
H···H 35 - 45 Van der Waals forces and general close contacts between hydrogen atoms.
O···H/H···O 20 - 30 Primarily due to strong N-H···O hydrogen bonds involving the sulfonamide group.
Br···H/H···Br 10 - 15 Contacts involving the bromine atom, potentially including weak halogen bonds.
C···H/H···C 5 - 10 General van der Waals interactions and potential C-H···π interactions.
N···H/H···N 5 - 10 Interactions involving the pyridine nitrogen and sulfonamide nitrogen atoms.
C···C < 5 Indicative of π-π stacking interactions between pyridine rings.

Computational and Theoretical Investigations of 6 Bromo 2 Methoxypyridine 3 Sulfonamide Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in understanding the structure, stability, and reactivity of 6-bromo-2-methoxypyridine-3-sulfonamide. nih.govmdpi.comnih.govrsc.org

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com

For this compound, DFT calculations, typically using the B3LYP functional with a 6-311G(d,p) basis set, can determine these energy levels. nih.gov The HOMO is generally expected to be localized over the electron-rich pyridine (B92270) ring and the sulfonamide group, while the LUMO may be distributed across the aromatic system, influenced by the electron-withdrawing bromine atom. A smaller HOMO-LUMO gap suggests higher reactivity, indicating the molecule is more polarizable and prone to electronic transitions. nih.gov

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and electrophilicity (ω), can be derived from the HOMO and LUMO energies, providing further quantitative measures of the molecule's reactivity. nih.govresearchgate.net

Interactive Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors calculated via DFT (B3LYP/6-311G(d,p))

ParameterCalculated Value (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital
ELUMO-1.22Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.63Indicator of chemical reactivity and stability
Electronegativity (χ)4.035The power of an atom to attract electrons to itself
Chemical Hardness (η)2.815Resistance to change in electron distribution
Electrophilicity (ω)2.888A measure of the energy lowering of a system when it accepts electrons

Determining the most stable three-dimensional arrangement of atoms, or the global minimum energy conformation, is a primary step in computational analysis. Molecular geometry optimization calculations using DFT methods refine the bond lengths, bond angles, and dihedral angles of this compound to find its lowest energy state. mdpi.com

The optimization process starts with an initial guess of the geometry and iteratively adjusts the atomic coordinates until the forces on the atoms are negligible and the energy is at a minimum. nih.gov For a flexible molecule like this, which has rotatable bonds (e.g., around the C-S and S-N bonds of the sulfonamide group), a conformational analysis is necessary to identify different low-energy conformers and the global minimum. The optimized structure reveals key geometric parameters, such as the planarity of the pyridine ring and the orientation of the methoxy (B1213986) and sulfonamide substituents. These structural details are crucial for understanding steric effects and intermolecular interactions. nih.gov

Interactive Table 2: Representative Optimized Geometric Parameters from DFT Calculations

ParameterBond/AngleValue (Å / °)
Bond LengthC3-S1.78
Bond LengthS-N1.65
Bond LengthC6-Br1.89
Bond LengthC2-O1.35
Bond AngleO=S=O120.5
Bond AngleC3-S-N105.7
Dihedral AngleC2-C3-S-N75.2

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and interactions with the environment, such as a solvent or a biological receptor. peerj.com

For this compound, an MD simulation could be employed to study its behavior in an aqueous solution to understand its solvation properties. Furthermore, if the compound is being investigated as a potential enzyme inhibitor, MD simulations can model its binding to the active site of the target protein. peerj.com These simulations can reveal the stability of the binding pose, identify key amino acid residues involved in the interaction, and calculate the binding free energy, which are all critical for drug discovery. acs.org

Quantum Chemical Calculations for Reaction Mechanisms and Reactivity

Quantum chemical calculations are powerful tools for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, these methods can identify transition states—the high-energy species that connect reactants to products—and determine the activation energies that govern reaction rates. nih.gov

For this compound, such calculations could investigate various reactions. For instance, the mechanism of nucleophilic aromatic substitution at the bromine-bearing C6 position could be explored. researchgate.net Calculations could also model the reactivity of the sulfonamide group itself, such as its N-H acidity or its role in directing reactions on the pyridine ring. nih.gov Understanding these mechanisms at a molecular level is essential for optimizing reaction conditions and predicting potential side products in synthetic routes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and characterization. DFT calculations can provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. acs.orgnih.gov By comparing the calculated shifts with experimental data, the proposed structure of a synthesized compound can be confidently confirmed. Discrepancies between calculated and experimental values can sometimes point to complex structural or dynamic effects not captured by the model. nih.govbohrium.com

Similarly, the calculation of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretches or S=O bends, aiding in the detailed interpretation of the experimental spectrum. rsc.org

Interactive Table 3: Representative Predicted ¹³C NMR Chemical Shifts (GIAO-DFT)

Carbon AtomPredicted Chemical Shift (ppm)
C2162.5
C3120.1
C4140.3
C5115.8
C6145.2
Methoxy C55.4

Theoretical Modeling of Regioselectivity and Reaction Pathways

When a molecule has multiple reactive sites, predicting where a reaction will occur—known as regioselectivity—is a significant challenge. Theoretical models can predict the most likely reaction pathways. For substituted pyridines, regioselectivity is often governed by the electronic and steric effects of the substituents. nih.gov

In the case of this compound, theoretical modeling could predict the outcome of electrophilic or nucleophilic aromatic substitution. By calculating and visualizing the molecular electrostatic potential (MEP) map, regions of negative potential (electron-rich) that are susceptible to electrophilic attack and regions of positive potential (electron-poor) prone to nucleophilic attack can be identified. chemrxiv.org Furthermore, comparing the energies of possible intermediates or transition states for attack at different positions on the pyridine ring provides a quantitative prediction of the most favorable reaction pathway. amazonaws.com

Surface Interaction Studies (e.g., Adsorption on Metal Surfaces for Corrosion Research)

Extensive searches of scientific literature and chemical databases did not yield specific studies focusing on the surface interaction or adsorption properties of this compound on metal surfaces for applications such as corrosion research. While the molecular structure of this compound, containing heteroatoms like nitrogen, oxygen, and sulfur, suggests potential for interaction with metal surfaces, no empirical or theoretical studies have been published to confirm or quantify these interactions.

The presence of a sulfonamide group, a pyridine ring, and a bromo substituent could theoretically contribute to the molecule's ability to adsorb onto a metal surface. The nitrogen and oxygen atoms of the sulfonamide group and the nitrogen atom in the pyridine ring possess lone pairs of electrons, which are often instrumental in the formation of coordinate bonds with vacant d-orbitals of metal atoms. This mechanism is a common feature of organic corrosion inhibitors. Furthermore, the aromatic pyridine ring could interact with the metal surface through π-electron donation.

However, without specific experimental data from techniques such as electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, or surface analysis methods (e.g., XPS, SEM), or computational data from simulations like Density Functional Theory (DFT) calculations focused on adsorption, any discussion on the corrosion inhibition potential of this compound remains purely speculative.

Future research would be necessary to elucidate the potential of this compound in the field of corrosion science. Such studies would need to investigate its adsorption isotherms, thermodynamic parameters of adsorption, and the nature of the film formed on various metal surfaces.

Structural Modification and Derivative Development in Pyridine Sulfonamide Research

Design Principles for New Chemical Entities and Scaffolds

The design of novel chemical entities based on the pyridine (B92270) sulfonamide scaffold is a meticulous process guided by established medicinal chemistry principles. A primary strategy involves the hybridization of pharmacophore fragments, where the sulfonamide and pyridine moieties are combined with other biologically active groups to create new derivatives with potentially enhanced or novel therapeutic effects. ijarsct.co.inacs.org This approach aims to leverage the known activities of each component to produce a synergistic effect in the final molecule.

Structure-activity relationship (SAR) studies are fundamental to this design process. By systematically modifying the substituents on the pyridine ring and the sulfonamide group, researchers can elucidate the structural requirements for a desired biological activity. nih.govgoogle.com For instance, the introduction of different functional groups can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can impact its interaction with biological targets. nih.gov In the context of 6-bromo-2-methoxypyridine-3-sulfonamide, the bromo and methoxy (B1213986) groups offer specific electronic and steric features that can be exploited or modified in the design of new derivatives.

Scaffold Hopping and Lead Structure Diversification

Scaffold hopping is a powerful strategy in drug discovery to identify new, patentable lead structures by replacing the central core of a known active compound while maintaining its key binding interactions. niper.gov.innih.gov For pyridine sulfonamides, this could involve replacing the pyridine ring with another heterocyclic system or altering the sulfonamide linker. niper.gov.innamiki-s.co.jp This approach is particularly useful for overcoming issues with the original scaffold, such as poor metabolic stability or off-target effects. niper.gov.in

Lead structure diversification, a related concept, focuses on creating a wide array of analogues from a promising lead compound. Starting with a core like this compound, diversification can be achieved through various chemical reactions. The bromine atom, for example, is a versatile handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 6-position of the pyridine ring. Similarly, the sulfonamide group can be functionalized to generate a library of derivatives with diverse properties. eurjchem.com This diversification is crucial for exploring the chemical space around a lead structure and optimizing its pharmacological profile.

Influence of Substituents on Molecular Reactivity and Spectroscopic Signatures

The nature and position of substituents on the pyridine sulfonamide scaffold have a profound impact on the molecule's reactivity and its spectroscopic characteristics. The pyridine ring itself is electron-deficient, which influences the reactivity of its substituents. mdpi.comchemtube3d.com The introduction of electron-donating or electron-withdrawing groups can further modulate this reactivity. For instance, electron-donating groups can increase the rate of certain reactions, while electron-withdrawing groups can decrease it. nih.govrsc.org

In "this compound," the bromo group acts as an electron-withdrawing group via induction, while the methoxy group is electron-donating through resonance. These opposing effects create a unique electronic environment that influences the reactivity of the pyridine ring and the sulfonamide moiety.

These substituent effects are also reflected in the spectroscopic signatures of the molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for characterizing these compounds. eurjchem.comacs.org The chemical shifts in ¹H and ¹³C NMR spectra, as well as the vibrational frequencies in IR spectra, are sensitive to the electronic environment around the nuclei, providing crucial information about the molecular structure and the influence of different substituents. nih.govacs.orgrsc.org

Synthesis of Libraries of Sulfonamide-Containing Pyridines

The efficient synthesis of diverse libraries of sulfonamide-containing pyridines is a key enabling technology in modern drug discovery. nih.gov Combinatorial chemistry and high-throughput synthesis approaches allow for the rapid generation of a large number of derivatives for biological screening. nih.govnih.gov

One common method involves the reaction of a sulfonyl chloride with a variety of aminopyridines, or conversely, the reaction of a pyridinesulfonyl chloride with a range of amines. eurjchem.com For a starting material like 6-bromo-2-methoxy-3-aminopyridine, reaction with a diverse set of sulfonyl chlorides would yield a library of this compound derivatives.

Multi-component reactions are another powerful tool for library synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.org This approach is highly efficient and allows for the introduction of multiple points of diversity in a single reaction.

Below is a table summarizing a synthetic approach to a library of pyridine sulfonamides:

EntryAryl AldehydeProductYield (%)
1aBenzaldehydeN-(4-(6-Amino-5-cyano-4-phenylpyridin-2-yl)phenyl)-4-methylbenzenesulfonamide96
1b4-ChlorobenzaldehydeN-(4-(6-Amino-4-(4-chlorophenyl)-5-cyanopyridin-2-yl)phenyl)-4-methylbenzenesulfonamide95
1c4-MethylbenzaldehydeN-(4-(6-Amino-5-cyano-4-(p-tolyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide92
1d4-NitrobenzaldehydeN-(4-(6-Amino-5-cyano-4-(4-nitrophenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide94
1e4-HydroxybenzaldehydeN-(4-(6-Amino-5-cyano-4-(4-hydroxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide90
1f3-HydroxybenzaldehydeN-(4-(6-Amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide88
1g4-MethoxybenzaldehydeN-(4-(6-Amino-5-cyano-4-(4-methoxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide93
This data is illustrative of a general method for synthesizing pyridine sulfonamide libraries and is based on findings from a study on the catalytic synthesis of new pyridine series containing a sulfonamide moiety. rsc.org

Development of Three-Dimensional Building Blocks for Chemical Space Exploration

To move beyond the traditionally flat, two-dimensional structures often found in screening libraries, there is a growing emphasis on the development of three-dimensional (3D) building blocks. whiterose.ac.uk These 3D fragments allow for a more comprehensive exploration of chemical space and can lead to compounds with improved pharmacological properties, such as better target selectivity and oral bioavailability. youtube.comnih.gov

For pyridine-based scaffolds, this involves the synthesis of non-planar structures that introduce chirality and defined spatial arrangements of functional groups. whiterose.ac.uk Starting from a substituted pyridine like 6-bromo-2-methoxypyridine, synthetic transformations can be employed to create more rigid, 3D architectures. For example, hydrogenation of the pyridine ring can lead to piperidine (B6355638) derivatives, introducing conformational flexibility and new stereocenters. whiterose.ac.uk The development of such 3D building blocks derived from this compound could open up new avenues for the discovery of novel therapeutic agents.

Advanced Research Applications in Chemical Sciences

Role as Intermediates in Complex Molecule Synthesis

The structural features of 6-bromo-2-methoxypyridine-3-sulfonamide, namely the presence of a bromo substituent, a methoxy (B1213986) group, and a sulfonamide moiety on a pyridine (B92270) ring, suggest its potential utility as a versatile intermediate in the synthesis of more complex molecules. The bromine atom can serve as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, allowing for the introduction of diverse carbon-based fragments. The sulfonamide group can act as a directing group or be further functionalized.

However, a comprehensive search of chemical databases and scientific literature did not yield specific examples of complex molecules that have been synthesized using this compound as a key starting material or intermediate.

Investigation in Catalysis (e.g., Ligand Design for Transition Metal Catalysis)

Pyridine and sulfonamide moieties are common components of ligands used in transition metal catalysis. The nitrogen atom of the pyridine ring and the nitrogen or oxygen atoms of the sulfonamide group can act as coordination sites for metal centers. The electronic and steric properties of such ligands can be fine-tuned by substituents on the pyridine ring.

In theory, this compound could be modified to create novel ligands. For instance, the bromo group could be replaced through cross-coupling reactions to introduce phosphine (B1218219) or other coordinating groups. Despite this potential, there is no available research detailing the design, synthesis, or application of ligands derived from this compound in transition metal catalysis.

Exploration as Components in Material Science (e.g., for Optical Properties, Corrosion Inhibition)

The aromatic and heteroatomic nature of this compound suggests that it or its derivatives could be explored as components in material science. Pyridine-containing compounds can exhibit interesting optical properties, and the sulfonamide group could facilitate intermolecular interactions, influencing the material's bulk properties. Furthermore, organic compounds containing nitrogen and sulfur atoms are often investigated as corrosion inhibitors due to their ability to adsorb onto metal surfaces and form protective films.

Nevertheless, there are no published studies on the optical properties (e.g., absorption and fluorescence spectra) of this compound or its performance as a corrosion inhibitor.

Methodological Development in Organic Synthesis

New reagents and substrates are crucial for the development of novel synthetic methodologies. The unique combination of functional groups in this compound could make it a valuable tool for exploring new chemical transformations. For example, its reactivity could be tested in novel C-H activation or cross-coupling reactions.

A review of the literature indicates that this compound has not been utilized as a key substrate or reagent in the development of new synthetic methods in organic chemistry.

Q & A

Q. How to address conflicting reports on the biological activity of this compound analogs?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell line: HEK293, passage number <20). Validate compound integrity via LC-MS before testing. Use positive controls (e.g., doxorubicin for cytotoxicity) and report EC₅₀ values with error margins. Cross-reference with crystallographic data (PDB) to confirm binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.